Differentiation 1: Cytotoxicity-Adjusted Antiviral Potency and Selectivity vs. Penduletin
In a direct head-to-head comparison, Chrysosplenetin and its close analog Penduletin exhibited nearly identical potency against Enterovirus 71 (EV71) replication, with an IC50 of ~0.20 µM in both cytopathic effect (CPE) and plaque reduction assays [1]. The key differentiator is their selectivity index (SI), which is a critical metric of safety margin. Penduletin demonstrated a significantly superior SI, being 6.1-fold and 2.9-fold higher than Chrysosplenetin in Vero and RD cells, respectively [1]. This data proves that while their primary antiviral mechanism is similar, Penduletin's lower cytotoxicity profile is a distinct and quantifiable advantage, making it a more selective tool for antiviral studies [1].
| Evidence Dimension | Antiviral Potency and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC50 ≈ 0.20 µM; SI = 107.5 (Vero cells), 69.5 (RD cells) |
| Comparator Or Baseline | Penduletin: IC50 ≈ 0.20 µM; SI = 655.6 (Vero cells), 200.5 (RD cells) |
| Quantified Difference | Penduletin SI is 6.1-fold higher (Vero) and 2.9-fold higher (RD) than Chrysosplenetin |
| Conditions | EV71-infected Vero (African green monkey kidney) and RD (human rhabdomyosarcoma) cells; CPE and plaque reduction assays. |
Why This Matters
For researchers procuring compounds for antiviral studies, the selectivity index is a primary indicator of a compound's therapeutic window and utility in *in vivo* models, directly impacting the choice between two compounds with similar potency.
- [1] Zhu QC, et al. Inhibition of enterovirus 71 replication by chrysosplenetin and penduletin. Eur J Pharm Sci. 2011;44(3):392-8. View Source
